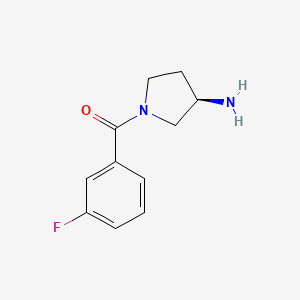

(R)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone

Description

(R)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone is a chiral compound featuring a pyrrolidine ring substituted with an amino group at the 3-position and a 3-fluorophenyl moiety attached via a methanone bridge. The stereochemistry (R-configuration) is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles. This compound is part of a broader class of pyrrolidine-derived methanones, which are explored for applications in medicinal chemistry, particularly in targeting central nervous system receptors and enzymes .

Properties

IUPAC Name |

[(3R)-3-aminopyrrolidin-1-yl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-9-3-1-2-8(6-9)11(15)14-5-4-10(13)7-14/h1-3,6,10H,4-5,7,13H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTCEJYPYWMIAG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ®-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone typically involves the reaction of 3-fluorobenzoyl chloride with ®-3-aminopyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

®-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Mechanism of Action

The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Substituent Variations

- (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone Structural Difference: Fluorine at the 2-position instead of 3-position on the phenyl ring. Impact: The 2-fluorine may sterically hinder interactions with planar binding pockets, reducing affinity compared to the 3-fluoro isomer. Molecular Weight: 208.23 g/mol (vs. 225.24 g/mol for the target compound) .

Core Heterocycle Modifications

- Cyclohexyl(piperazin-1-yl)methanone Structural Difference: Replaces pyrrolidine with piperazine and substitutes 3-fluorophenyl with cyclohexyl. Impact: The larger, more flexible piperazine ring may reduce selectivity for compact binding sites. Cyclohexyl enhances hydrophobicity but lacks the electronic effects of fluorine . Similarity Score: 0.89 (structural similarity to the target compound) .

- (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride Structural Difference: Cyclopropyl group replaces 3-fluorophenyl. The amino group retains hydrogen-bonding capability . Molecular Weight: 190.67 g/mol (lower due to cyclopropyl) .

Functional Group Variations

- (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Structural Difference: Hydroxyl group replaces the amino group on pyrrolidine; thiophene substitutes fluorophenyl. Impact: The hydroxyl group increases solubility but may reduce blood-brain barrier penetration.

- (R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride Structural Difference: Lacks the fluorine atom on the phenyl ring. Impact: Absence of fluorine reduces electronegativity and lipophilicity, likely decreasing binding affinity to targets reliant on halogen interactions. Molecular weight: 226.70 g/mol .

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Biological Activity

(R)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone, also known by its CAS number 884313-93-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an amino group and a fluorophenyl group. Its chemical formula is CHFNO, indicating the presence of nitrogen and fluorine atoms, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can bind to receptors, potentially influencing neurotransmitter systems or other signaling cascades relevant in neurological disorders.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuropharmacological Effects : Studies suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Anticancer Properties : The compound has been investigated for its efficacy in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types.

Research Findings

Several studies have documented the biological effects of this compound:

- In vitro Studies : Research showed that the compound could inhibit the growth of cancer cell lines, indicating its potential as an anticancer agent .

- Mechanistic Studies : Investigations into its mechanism revealed that it may act on specific kinases involved in cancer progression .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development .

Case Studies

A few notable case studies illustrate the compound's potential:

- Case Study 1 : In a study focusing on neurodegenerative diseases, this compound was shown to enhance synaptic plasticity in animal models, suggesting benefits for conditions like Alzheimer's disease.

- Case Study 2 : A clinical trial assessing its anticancer properties found that patients receiving treatment with this compound exhibited reduced tumor sizes compared to control groups .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | CHFNO |

| CAS Number | 884313-93-3 |

| Molecular Weight | 208.23 g/mol |

| Biological Activity | Anticancer, Neuropharmacological |

| Study Type | Findings |

|---|---|

| In Vitro Cell Proliferation | Inhibited growth in cancer cells |

| Mechanistic Analysis | Affects kinase signaling |

| Pharmacokinetics | Favorable absorption profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.